molecular formula C10H14N2O4S B3344732 Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- CAS No. 89840-73-3

Benzenesulfonamide, N-(2-methylpropyl)-3-nitro-

Cat. No.: B3344732
CAS No.: 89840-73-3
M. Wt: 258.3 g/mol
InChI Key: OTEHHZRWGMPOJL-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- is a sulfonamide derivative characterized by a nitro (-NO₂) group at the 3-position of the benzene ring and an N-(2-methylpropyl) (isobutyl) substituent on the sulfonamide nitrogen. This compound belongs to a class of benzenesulfonamides known for their diverse applications in medicinal chemistry, particularly as enzyme inhibitors or intermediates in drug synthesis .

Properties

IUPAC Name

N-(2-methylpropyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-8(2)7-11-17(15,16)10-5-3-4-9(6-10)12(13)14/h3-6,8,11H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEHHZRWGMPOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404644
Record name Benzenesulfonamide, N-(2-methylpropyl)-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89840-73-3
Record name N-(2-Methylpropyl)-3-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89840-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, N-(2-methylpropyl)-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- typically involves the reaction of 3-nitrobenzenesulfonyl chloride with 2-methylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Nitrobenzenesulfonyl chloride+2-MethylpropylamineBenzenesulfonamide, N-(2-methylpropyl)-3-nitro-+HCl\text{3-Nitrobenzenesulfonyl chloride} + \text{2-Methylpropylamine} \rightarrow \text{Benzenesulfonamide, N-(2-methylpropyl)-3-nitro-} + \text{HCl} 3-Nitrobenzenesulfonyl chloride+2-Methylpropylamine→Benzenesulfonamide, N-(2-methylpropyl)-3-nitro-+HCl

The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. For example, the sulfonamide nitrogen can be alkylated using alkyl halides in the presence of a base.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom of the sulfonamide group, forming N-oxides.

Common reagents and conditions used in these reactions include hydrogen gas with palladium on carbon for reduction, alkyl halides with a base for substitution, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed from these reactions include the corresponding amines, N-alkylated sulfonamides, and N-oxides.

Scientific Research Applications

Medicinal Chemistry

Benzenesulfonamide derivatives are extensively studied for their biological activities, particularly as:

  • Antibacterial Agents : The compound exhibits properties that can inhibit bacterial growth by interfering with essential bacterial enzymes. Its mechanism often involves mimicking natural substrates to disrupt bacterial metabolism.
  • Carbonic Anhydrase Inhibitors : Research indicates that benzenesulfonamides can inhibit carbonic anhydrases (CAs), which play crucial roles in physiological processes. For instance, studies have shown that certain derivatives exhibit selectivity towards specific isoforms of CAs, suggesting potential therapeutic applications in treating conditions like glaucoma and epilepsy .

Antitumor Activity

Recent studies have highlighted the potential of benzenesulfonamide derivatives to induce apoptosis in cancer cell lines. For example, compounds similar to benzenesulfonamide have demonstrated significant anti-tumor activity against breast cancer cell lines (MDA-MB-231) by inducing cell death through apoptosis pathways .

Industrial Applications

Beyond medicinal uses, benzenesulfonamide compounds are involved in:

  • Dyes and Pigments Production : Their chemical properties enable them to serve as intermediates in synthesizing various dyes and pigments.
  • Chemical Synthesis : They are utilized as building blocks in the synthesis of more complex organic molecules due to their reactivity patterns.

Cardiovascular Effects Study

A study evaluated the effects of benzenesulfonamide derivatives on isolated rat hearts. The results indicated that specific compounds significantly decreased perfusion pressure compared to controls. Notably, a derivative showed a marked reduction in coronary resistance (p = 0.05), indicating potential cardiovascular benefits.

Compound NameDose (nM)Perfusion Pressure ChangeCoronary Resistance Change
Control---
Benzenesulfonamide0.001DecreasedIncreased
4-Aminoethyl Derivative0.001Significant DecreaseSignificant Decrease

Docking Studies

Theoretical docking studies have been conducted to predict interactions between benzenesulfonamide derivatives and calcium channel proteins. These studies suggest that specific structural features enhance binding affinity, indicating their potential as calcium channel antagonists .

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, blocking its activity. This inhibition can lead to a decrease in the production of bicarbonate and protons, affecting various physiological processes, including intraocular pressure regulation and pH balance in tissues .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The position of the nitro group and the nature of substituents significantly affect physicochemical and biological properties. Below is a comparative analysis with key analogues:

Compound Name Nitro Position Substituents Key Features
N-(2-methylpropyl)-3-nitrobenzenesulfonamide (Target Compound) 3 N-(2-methylpropyl) Moderate lipophilicity; potential NLRP3 inflammasome inhibition .
N-(2-methylpropyl)-4-nitrobenzenesulfonamide hydrochloride (CAS 244634-31-9) 4 Additional 3-amino-2-hydroxy-4-phenylbutyl group; hydrochloride salt Enhanced water solubility due to salt form; chiral centers for stereospecificity .
N-(4-hydroxyphenyl)-4-[(4-hydroxyphenyl)amino]-3-nitrobenzenesulfonamide 3 Aromatic N-(4-hydroxyphenyl) and 4-hydroxyphenylamino groups High polarity due to hydroxyl groups; potential for hydrogen bonding .
N-[[(5-ethoxy-1-methyl-1H-1,2,4-triazol-3-yl)amino]carbonyl]-2-nitrobenzenesulfonamide 2 Ethoxy-triazole moiety Increased steric bulk; possible metabolic stability from triazole .

Physicochemical Properties

  • Solubility : The hydrochloride salt of the 4-nitro analogue (CAS 244634-31-9) exhibits superior aqueous solubility compared to the target compound, which lacks ionizable groups . The hydroxylated analogue () is more polar but may suffer from reduced membrane permeability.
  • Lipophilicity : The isobutyl group in the target compound provides balanced lipophilicity (logP ~2.5 estimated), whereas the triazole-containing analogue () likely has higher logP due to the ethoxy group.

Biological Activity

Benzenesulfonamide, N-(2-methylpropyl)-3-nitro-, is an organic compound belonging to the sulfonamide class, characterized by its benzenesulfonamide core and the presence of a nitro group and an isopropyl substituent. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of carbonic anhydrases and its potential applications in cancer therapy and antimicrobial treatments.

Structural Characteristics

The structural formula of Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- can be represented as follows:

C10H12N2O3S\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}_3\text{S}

This structure allows for various interactions with biological targets, enhancing its therapeutic potential.

  • Inhibition of Carbonic Anhydrases :
    • Benzenesulfonamides are known to inhibit carbonic anhydrases (CAs), which play crucial roles in physiological processes such as respiration and acid-base balance. The inhibition of CA can lead to decreased tumor growth and metastasis, making these compounds valuable in cancer treatment .
  • Antimicrobial Activity :
    • The compound exhibits significant antibacterial properties. Similar sulfonamides have been shown to interfere with bacterial growth mechanisms, thus providing a potential avenue for treating bacterial infections .
  • Induction of Apoptosis :
    • Certain derivatives of benzenesulfonamide have induced apoptosis in cancer cell lines, suggesting their utility in oncological therapies .

Case Studies

  • Antileishmanial Activity : A study on a related sulfonamide demonstrated its effectiveness against Leishmania donovani, showing a 50% inhibitory concentration (IC50) of 38.5 µg/mL against promastigotes and 86.4 µg/mL against intracellular amastigotes. The treatment led to increased levels of reactive oxygen species (ROS) and Th1 cytokines, indicating a robust immune response .
  • Anti-inflammatory Effects : In vivo studies have shown that certain benzenesulfonamide derivatives significantly reduce carrageenan-induced paw edema in rats, achieving inhibition rates of up to 94.69% at optimal concentrations .

Biological Activity Evaluation

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialSignificant inhibition of bacterial growth
AntileishmanialEffective against Leishmania donovani
Anti-inflammatoryReduction in paw edema in rat models

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(2-methylpropyl)-3-nitrobenzenesulfonamide derivatives?

  • Answer: Synthesis typically involves nucleophilic substitution reactions, where a sulfonyl chloride intermediate reacts with N-(2-methylpropyl)amine. For example, benzenesulfonic chloride derivatives are coupled with amines under basic conditions (e.g., pyridine or triethylamine) to form sulfonamides . Specific protocols may include refluxing in dichloromethane (DCM) or using catalysts like DMAP to enhance reaction efficiency . Purification often involves column chromatography and recrystallization .

Q. Which spectroscopic techniques are critical for characterizing N-(2-methylpropyl)-3-nitrobenzenesulfonamide derivatives?

  • Answer:

  • ¹H/¹³C NMR : Essential for confirming substituent positions and verifying stereochemistry. For example, aromatic protons near nitro groups show distinct downfield shifts (~8.0–8.5 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • FT-IR : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
  • HPLC/GC : Assess purity, especially when synthesized alongside byproducts (e.g., unreacted amines or sulfonyl chlorides) .

Q. How can researchers validate the purity and stability of N-(2-methylpropyl)-3-nitrobenzenesulfonamide under varying storage conditions?

  • Answer: Accelerated stability studies (e.g., exposure to heat, light, or humidity) coupled with periodic HPLC analysis can monitor degradation. NIST reference data provides benchmark values for melting points, density, and pKa to cross-validate compound integrity .

Advanced Research Questions

Q. What experimental challenges arise in achieving regioselective nitration during the synthesis of N-(2-methylpropyl)-3-nitrobenzenesulfonamide?

  • Answer: Nitration of benzenesulfonamides often competes with undesired para-substitution due to the electron-withdrawing nature of the sulfonamide group. Strategies include:

  • Directed ortho-metalation : Using directing groups (e.g., methylpropylamine) to steer nitration to the meta position .
  • Temperature control : Lower temperatures (−10°C to 0°C) reduce side reactions .
  • Protection/deprotection : Temporarily masking functional groups (e.g., amines) to avoid interference .

Q. How do structural modifications (e.g., fluorination or heterocyclic appendages) influence the biological activity of nitrobenzenesulfonamide derivatives?

  • Answer:

  • Fluorination : Perfluorinated analogs (e.g., ) enhance metabolic stability and membrane permeability but may increase toxicity .
  • Heterocyclic moieties : Styrylquinoline hybrids (e.g., ) exhibit dual activity as HIV-1 integrase inhibitors, attributed to π-π stacking with viral proteins .
  • SAR studies : Computational docking (e.g., AutoDock) and DFT analysis help predict binding affinities to targets like NLRP3 inflammasomes or P-glycoprotein .

Q. What methodologies resolve contradictions in reported bioactivity data for nitrobenzenesulfonamide derivatives?

  • Answer: Discrepancies in IC₅₀ values or toxicity profiles may stem from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) across studies.
  • Purity thresholds : Impurities >2% can skew results; rigorous HPLC validation is critical .
  • Enantiomeric considerations : Chiral centers (e.g., in ’s (2R,3S) derivative) require enantioselective synthesis and testing to isolate active forms .

Key Notes

  • Avoid commercial sources like ; prioritize peer-reviewed synthesis protocols .
  • Advanced questions emphasize mechanistic insights (e.g., nitration regioselectivity) and data reconciliation.
  • Methodological rigor (e.g., enantiopure synthesis, stability testing) is critical for reproducible results .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzenesulfonamide, N-(2-methylpropyl)-3-nitro-
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